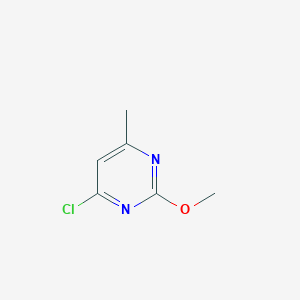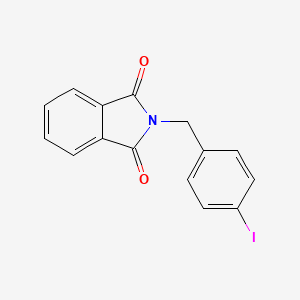
2-(4-Iodobenzyl)isoindoline-1,3-dione
Overview
Description
2-(4-Iodobenzyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C15H10INO2 and its molecular weight is 363.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been shown to modulate the dopamine receptor d2 , suggesting that 2-(4-Iodobenzyl)isoindoline-1,3-dione may interact with similar targets. The dopamine receptor D2 plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as mood regulation, reward, and motor control .
Mode of Action
Given the potential interaction with the dopamine receptor d2, it can be hypothesized that this compound may bind to this receptor, influencing its activity and thus altering the signaling pathways associated with it .
Biochemical Pathways
If the compound interacts with the dopamine receptor d2, it may influence the dopaminergic signaling pathway . This could potentially lead to downstream effects on mood regulation, reward processing, and motor control .
Result of Action
If the compound interacts with the dopamine receptor d2, it could potentially influence neuronal activity and neurotransmission, leading to changes in mood, reward processing, and motor control .
Biochemical Analysis
Biochemical Properties
2-(4-Iodobenzyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the human dopamine receptor D2, where it exhibits binding affinity and modulates receptor activity . The compound’s interactions with the receptor involve electrostatic, hydrophobic, and π–π interactions, which contribute to its binding stability and efficacy . Additionally, this compound has been evaluated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptor activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit β-amyloid protein aggregation, which is a key factor in the pathogenesis of Alzheimer’s disease . This inhibition suggests that this compound may have therapeutic potential in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the dopamine receptor D2, where it forms electrostatic, hydrophobic, and π–π interactions with key amino acid residues . These interactions stabilize the compound-receptor complex and modulate receptor activity. Additionally, this compound has been shown to inhibit enzyme activity, which can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce both beneficial and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reversing Parkinsonism in a mouse model . At higher doses, this compound can induce toxic or adverse effects, including neurotoxicity and behavioral changes . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound has been shown to modulate the activity of enzymes involved in dopamine metabolism, which can affect metabolic flux and metabolite levels . Additionally, its interactions with metabolic enzymes suggest potential effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to pass through cell membranes and accumulate in specific tissues . Studies have shown that this compound can be transported to the brain, where it exerts its effects on dopamine receptors . Its distribution within the body is influenced by factors such as blood-brain barrier permeability and tissue-specific binding .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-[(4-iodophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRZGVQEIUGHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
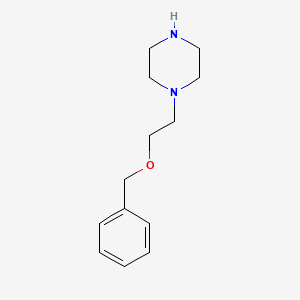
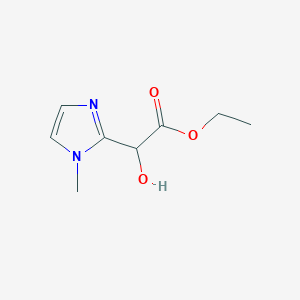
![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)
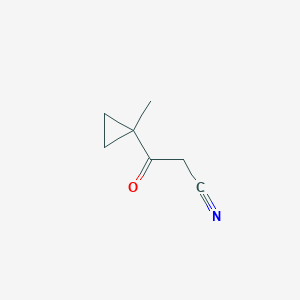

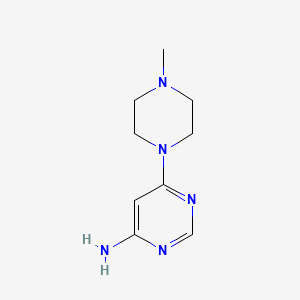
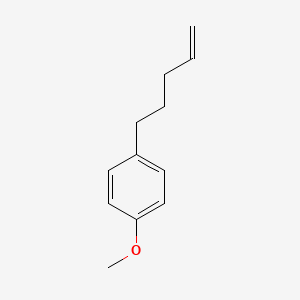
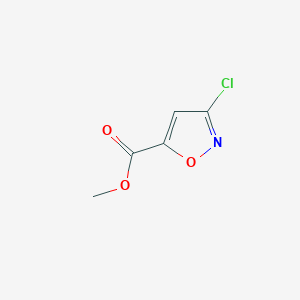
![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)
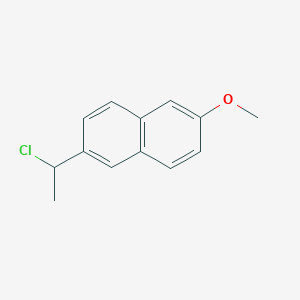
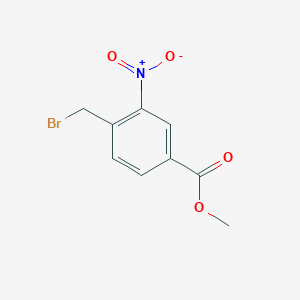
![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)

